

Pharmacological Profile of 10,11-Dihydroxycarbamazepine: A Technical Guide

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Compound of Interest

Compound Name: 10,11-Dihydroxycarbamazepine

Cat. No.: B1200040

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydroxycarbamazepine, also known as (±)-10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide or the "diol" metabolite, is a significant downstream product of the metabolism of the first-generation antiepileptic drug carbamazepine and its keto-analogue, oxcarbazepine. While its precursors are potent, clinically utilized anticonvulsants, **10,11-Dihydroxycarbamazepine** is generally considered to be pharmacologically inactive. This technical guide provides a comprehensive overview of the pharmacological profile of **10,11-Dihydroxycarbamazepine**, focusing on its metabolic generation, physicochemical properties, and the analytical methodologies employed for its characterization. The content is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Physicochemical Properties

A clear understanding of the chemical and physical properties of **10,11-Dihydroxycarbamazepine** is fundamental for its study. Key properties are summarized in the table below.

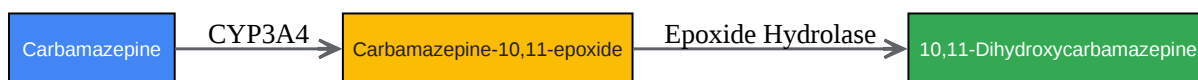
Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ N ₂ O ₃	[1][2][3]
Molecular Weight	270.28 g/mol	[1][2]
CAS Number	35079-97-1	[3]
Synonyms	CBZ-diol, Dihydroxycarbamazepine	[3]

Metabolic Pathways and Pharmacokinetics

10,11-Dihydroxycarbamazepine is not administered directly as a therapeutic agent; therefore, its pharmacokinetic profile is described in the context of its formation from parent compounds, primarily carbamazepine and oxcarbazepine.

Formation from Carbamazepine

The primary metabolic pathway of carbamazepine involves its oxidation by cytochrome P450 enzymes, particularly CYP3A4, to form the active metabolite carbamazepine-10,11-epoxide. This epoxide is then hydrolyzed by microsomal epoxide hydrolase to yield **10,11-Dihydroxycarbamazepine**. This diol metabolite is a major end-product found in urine.

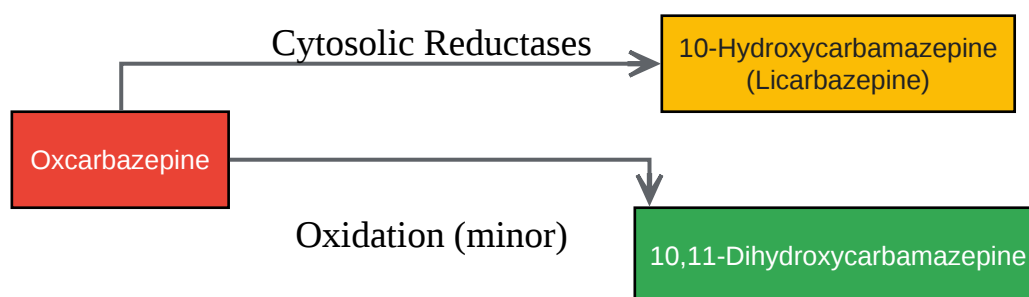


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Metabolic conversion of Carbamazepine.

Formation from Oxcarbazepine

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized by cytosolic reductases to its pharmacologically active metabolite, 10-hydroxycarbamazepine (licarbazepine). A minor metabolic pathway for oxcarbazepine involves its oxidation to **10,11-Dihydroxycarbamazepine**.



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Metabolic pathways of Oxcarbazepine.

Pharmacodynamics and Biological Activity

Current scientific literature consistently indicates that **10,11-Dihydroxycarbamazepine** is a pharmacologically inactive metabolite. Studies investigating the anticonvulsant activity of carbamazepine and its derivatives have shown that while the 10,11-epoxide metabolite is active, the 10,11-diol does not contribute to the therapeutic effects. No significant binding affinity or functional activity at key neuronal targets, such as voltage-gated sodium channels, has been reported for **10,11-Dihydroxycarbamazepine**. Its primary role in the pharmacological profile of its parent drugs is that of a detoxification product destined for excretion.

Experimental Protocols

The analysis of **10,11-Dihydroxycarbamazepine** is crucial for pharmacokinetic and metabolic studies of carbamazepine and oxcarbazepine. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the principal analytical techniques employed.

Quantification by High-Performance Liquid Chromatography (HPLC)

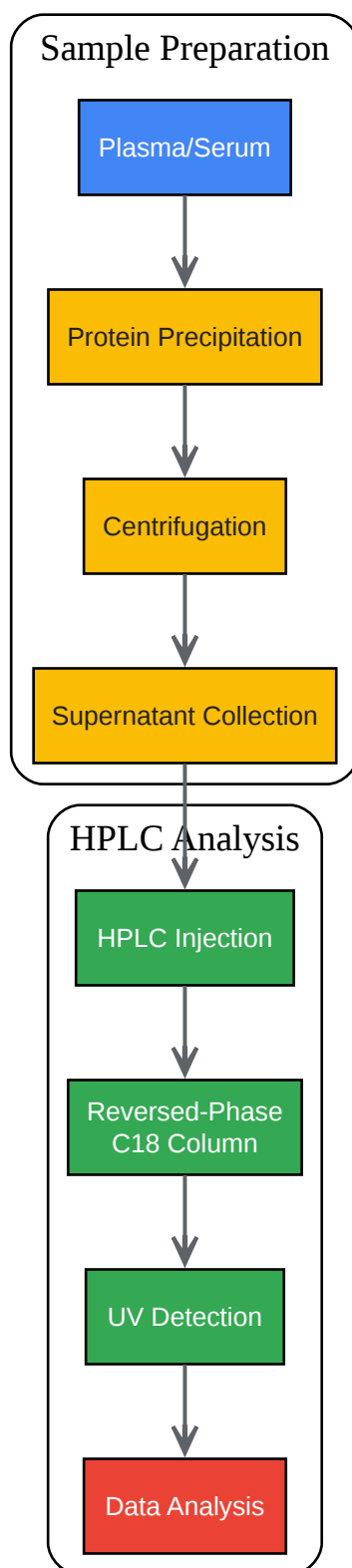
A common method for the simultaneous quantification of carbamazepine and its metabolites, including **10,11-Dihydroxycarbamazepine**, in biological matrices involves reversed-phase HPLC with UV detection.

Sample Preparation:

- **Protein Precipitation:** Plasma or serum samples are typically deproteinized by adding a solvent such as methanol or acetonitrile.
- **Centrifugation:** The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- **Supernatant Collection:** The clear supernatant containing the analytes is collected for analysis.

Chromatographic Conditions:

- **Column:** A C18 reversed-phase column is commonly used.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is used for isocratic or gradient elution.
- **Detection:** UV detection is typically set at a wavelength where the analytes exhibit significant absorbance, often around 210-230 nm.[\[4\]](#)
- **Quantification:** Analyte concentrations are determined by comparing their peak areas to those of a calibration curve prepared with known concentrations of a reference standard.



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HPLC quantification workflow.

Identification and Quantification by Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the analysis of **10,11-Dihydroxycarbamazepine**.

Ionization: Electrospray ionization (ESI) is a commonly used technique for generating ions of the analytes.

Mass Analysis:

- **Full Scan MS:** Provides the molecular weight of the compound.
- **Tandem MS (MS/MS):** Involves the selection of the parent ion of **10,11-Dihydroxycarbamazepine**, its fragmentation, and the analysis of the resulting product ions. This provides structural information and enhances selectivity. The fragmentation of the protonated molecule of **10,11-dihydroxycarbamazepine** often involves the loss of a water molecule.^[5]

Conclusion

10,11-Dihydroxycarbamazepine is a major, yet pharmacologically inactive, metabolite of the widely used antiepileptic drugs carbamazepine and oxcarbazepine. Its significance lies in its role as a key component of the metabolic pathways of these drugs. A thorough understanding of its formation and clearance is essential for comprehensive pharmacokinetic modeling and drug-drug interaction studies of its parent compounds. The analytical methods outlined in this guide provide the foundation for the accurate detection and quantification of this important metabolite in various biological matrices, aiding in both preclinical and clinical research. While devoid of direct therapeutic activity, the study of **10,11-Dihydroxycarbamazepine** remains a critical aspect of understanding the overall disposition and metabolic fate of its parent drugs.

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